molecular formula C19H30O5 B608422 methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate CAS No. 112965-15-8

methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate

Cat. No. B608422
CAS RN: 112965-15-8
M. Wt: 338.44
InChI Key: MMICHQCZQPCQGB-AOCVOAOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 668411 is the 2,3-ditritiated methyl ester of L 659699;  inhibits HMG-CoA synthase.

Scientific Research Applications

Structural Analysis and Synthesis

  • Methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate and similar compounds have been studied for their chemical structures and synthesis methods. Koseki et al. (1992) determined the (2E,4E)-geometry of a related compound, antibiotic 1233A, an inhibitor of cholesterol biosynthesis, using NMR comparison and NOE experiments (Koseki et al., 1992). Ma and Lu (1990) developed a methodology for synthesizing polyene compounds, demonstrating the synthesis of related dienoates with high yield and stereoselectivity (Ma & Lu, 1990).

Application in Compound Synthesis

  • These compounds are integral in synthesizing various bioactive and structurally complex molecules. Cardillo et al. (1979) synthesized a compound related to methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, a potent insect growth regulator, demonstrating its application in creating biologically active substances (Cardillo et al., 1979). Morita and Kuwahara (2007) utilized a similar compound in the synthesis of the macrodiolide antibiotic elaiolide, highlighting the importance of these compounds in antibiotic synthesis (Morita & Kuwahara, 2007).

Diverse Chemical Reactions and Syntheses

  • Methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate and similar compounds have diverse applications in chemical reactions and syntheses. Takeda et al. (1982) described their use in thermal intramolecular Diels-Alder reactions (Takeda et al., 1982). Moorhoff and Schneider (1998) improved the synthesis of related compounds for applications as insect growth regulators (Moorhoff & Schneider, 1998).

properties

CAS RN

112965-15-8

Product Name

methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate

Molecular Formula

C19H30O5

Molecular Weight

338.44

IUPAC Name

methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate

InChI

InChI=1S/C19H30O5/c1-13(9-14(2)10-15(3)11-18(21)23-4)7-5-6-8-17-16(12-20)19(22)24-17/h10-11,13,16-17,20H,5-9,12H2,1-4H3/b14-10+,15-11+/t13?,16-,17-/m1/s1

InChI Key

MMICHQCZQPCQGB-AOCVOAOWSA-N

SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 668411;  L 668411;  L 668411;  L-668,411;  L 668,411;  L668,411; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate
Reactant of Route 2
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate
Reactant of Route 3
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate
Reactant of Route 4
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate
Reactant of Route 5
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate
Reactant of Route 6
methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate

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